molecular formula C8H11ClN2O2S B1433723 Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- CAS No. 1476762-47-6

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-

Cat. No.: B1433723
CAS No.: 1476762-47-6
M. Wt: 234.7 g/mol
InChI Key: NLJPUEHQGIPCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- is a chemical compound that has garnered significant interest in scientific research due to its unique physical and chemical properties.

Preparation Methods

The synthesis of Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- involves several steps. One common method includes the reaction of 5-chloro-2-nitrobenzenesulfonyl chloride with ethylamine, followed by reduction with hydrazine hydrate. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted hydrazine derivatives .

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential anticancer properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]- can be compared with other similar compounds, such as:

    Hydrazine, [5-chloro-2-(methylsulfonyl)phenyl]-: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.

    Hydrazine, [5-chloro-2-(propylsulfonyl)phenyl]-: This compound has a propyl group, which can lead to different physical and chemical properties compared to the ethylsulfonyl derivative.

Properties

IUPAC Name

(5-chloro-2-ethylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-2-14(12,13)8-4-3-6(9)5-7(8)11-10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJPUEHQGIPCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 2
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 3
Reactant of Route 3
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 4
Reactant of Route 4
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 5
Reactant of Route 5
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-
Reactant of Route 6
Reactant of Route 6
Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.